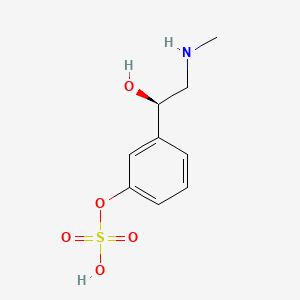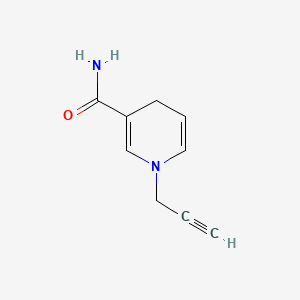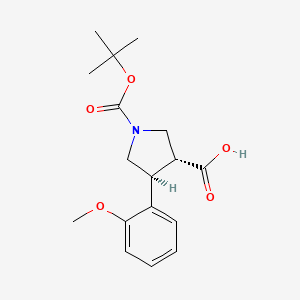
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C17H23NO5 . It has a molecular weight of 321.4 g/mol . The IUPAC name for this compound is (3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid .
Molecular Structure Analysis
The compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Attached to this ring are a carboxylic acid group, a tert-butoxycarbonyl group, and a 2-methoxyphenyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.4 g/mol . It has a computed XLogP3-AA value of 2.1, which gives an indication of its hydrophobicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The rotatable bond count is 5 .Scientific Research Applications
Applications in Drug Discovery
Pyrrolidine rings, as found in the compound of interest, are prevalent in medicinal chemistry due to their stereochemistry and ability to explore pharmacophore space. The pyrrolidine scaffold is instrumental in developing compounds for treating human diseases due to its non-planarity and sp3 hybridization, which enhances three-dimensional coverage and target selectivity. Studies have emphasized the versatility of the pyrrolidine ring in synthesizing bioactive molecules with novel biological profiles, underscoring its significance in drug discovery efforts (Giovanna Li Petri et al., 2021).
Material Science and Antioxidant Properties
Research on natural carboxylic acids, which share functional groups with the compound , reveals their potential in material science, especially due to their antioxidant, antimicrobial, and cytotoxic activities. The structure-activity relationship studies indicate that natural carboxylic acids' antioxidant properties are closely tied to their structural configuration, including the presence and positioning of hydroxyl groups and conjugated bonds. These insights are crucial for designing materials with desired bioactivity profiles, leveraging the inherent properties of carboxylic acids for applications in biodegradable materials and as bioactive coatings (B. Godlewska-Żyłkiewicz et al., 2020).
Biocatalysis and Biorenewable Chemicals
The role of carboxylic acids in biocatalysis and as precursors for biorenewable chemicals is another area of significant interest. Carboxylic acids, including those structurally related to the compound of interest, are pivotal in fermentative processes to produce biofuels and bioplastics. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentative pathways is essential for engineering robust microbial strains for industrial bioprocesses, highlighting the dual role of carboxylic acids as both valuable products and potential inhibitors in biotechnological applications (L. Jarboe et al., 2013).
properties
IUPAC Name |
(3R,4S)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXDKCSXKNKKD-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680157 |
Source


|
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1217689-78-5 |
Source


|
| Record name | (3R,4S)-1-(tert-Butoxycarbonyl)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B570421.png)
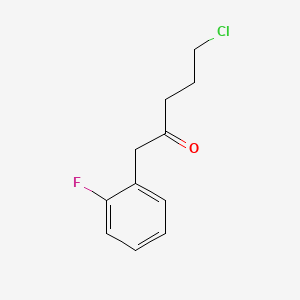
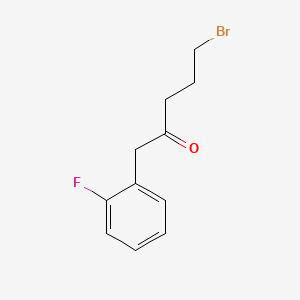
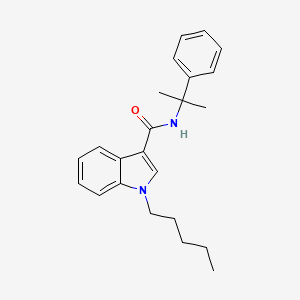
![2-Methylthiazolo[4,5-g]quinoxaline](/img/structure/B570430.png)
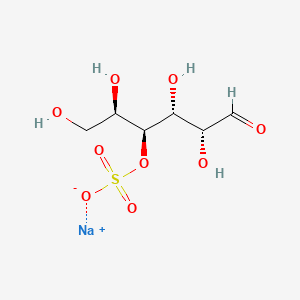
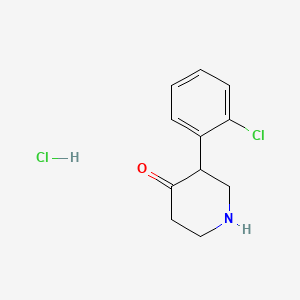
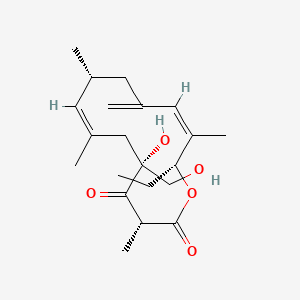
![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
